8-(3-chloro-2-methylphenyl)-1-methyl-3-(2-methylallyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione
Description
This compound belongs to the imidazo[2,1-f]purine-dione family, characterized by a fused imidazole-purine core with substituted aryl and alkyl groups. The structure features a 3-chloro-2-methylphenyl group at position 8, a methyl group at position 1, and a 2-methylallyl chain at position 2. These substituents likely influence its physicochemical properties, receptor affinity, and metabolic stability.
Properties
IUPAC Name |
6-(3-chloro-2-methylphenyl)-4-methyl-2-(2-methylprop-2-enyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN5O2/c1-11(2)10-25-17(26)15-16(22(4)19(25)27)21-18-23(8-9-24(15)18)14-7-5-6-13(20)12(14)3/h5-7H,1,8-10H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STLNLAYAPBXGPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-(3-chloro-2-methylphenyl)-1-methyl-3-(2-methylallyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione is a complex organic molecule with a unique structure that suggests potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrimidine core and is characterized by the following structural components:
- A 3-chloro-2-methylphenyl group.
- A 2-methylallyl substituent.
These groups influence the compound's reactivity and interaction with biological targets.
The biological activity of this compound is thought to involve several mechanisms:
- Target Binding : It may bind to specific enzymes or receptors, altering their activity.
- Pathway Modulation : The compound can influence biological pathways such as signal transduction and gene expression.
Biological Activity
Research indicates that this compound exhibits various biological activities:
Anticancer Activity
Studies have shown that derivatives of imidazopyrimidine compounds can exhibit anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cells. The presence of the 3-chloro-2-methylphenyl group may enhance these effects due to its electronic properties.
Antimicrobial Properties
Similar compounds have demonstrated antimicrobial activity against various pathogens. The unique structure of this compound may contribute to its efficacy against bacterial and fungal strains.
Enzyme Inhibition
The compound could potentially inhibit enzymes involved in purine metabolism, similar to other imidazopyrimidine derivatives. This inhibition could lead to reduced levels of uric acid, making it a candidate for treating conditions like gout.
Research Findings
A review of literature reveals several key findings regarding the biological activity of similar compounds:
Case Studies
- Anticancer Efficacy : In vitro studies showed that compounds similar to this compound inhibited the growth of various cancer cell lines by inducing apoptosis through caspase activation.
- Gout Treatment Potential : Research on purine metabolism indicated that compounds inhibiting xanthine oxidase could effectively reduce uric acid levels in patients with gout. The proposed mechanism involves competitive inhibition at the enzyme's active site.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aryl Group
The positional isomer 8-(3-chloro-4-methylphenyl)-1,7-dimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione () differs only in the methyl group’s position on the phenyl ring (4-methyl vs. 2-methyl).
8-(2-Methoxyphenyl)-1-methyl-7-p-cyanophenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione () substitutes the chloro-methylphenyl group with a methoxy-cyanophenyl system. The methoxy group’s electron-donating nature and the cyano group’s polarity could enhance solubility or modulate kinase selectivity .
Alkyl Chain Modifications
8-Butyl-1-methyl-7-(2-(trifluoromethyl)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione () replaces the 2-methylallyl group with a butyl chain and introduces a trifluoromethylphenyl moiety. The trifluoromethyl group’s hydrophobicity and electron-withdrawing effects may improve blood-brain barrier penetration or metabolic resistance .
8-(3-((3-chloro-4-methoxyphenyl)amino)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione () incorporates a propylamino linker with a chloro-methoxyphenyl group. This extension could enhance interactions with enzymes like PDE4B1 or PDE10A, as seen in related hybrids () .
Pharmacological Activity and Receptor Affinity
Compound 5 from (8-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)butyl)-1,3-dimethyl-H-imidazo[2,1-f]purine-2,4(3H,8H)-dione) demonstrates dual activity as a PDE4B1/PDE10A inhibitor and serotonin receptor ligand. While the target compound lacks direct data, its 2-methylallyl group may similarly influence PDE binding due to conformational flexibility .
Structural and Functional Comparison Table
Key Research Findings and Implications
- Positional Isomerism : The chloro-methylphenyl group’s substitution pattern (2- vs. 4-methyl) may fine-tune receptor selectivity, as seen in serotonin receptor ligands () .
- Synthetic Challenges : Low yields in some analogs (e.g., 15% in ) highlight the need for optimized protocols, such as alternative catalysts or solvent systems .
Preparation Methods
Table 1: Key Reagents and Their Roles
Stepwise Synthesis Protocol
Formation of the Imidazo[2,1-f]Purine Core
The tricyclic imidazo[2,1-f]purine system is constructed via a tandem cyclization-condensation reaction.
Condensation with Glyoxal :
React 6-chloro-9H-purine with glyoxal (40% aqueous solution) in acetic acid at 80°C for 12 hours to form the imidazole ring. This step yields 6-chloro-1H-imidazo[2,1-f]purine (Intermediate I).Reductive Amination :
Treat Intermediate I with 3-chloro-2-methylaniline in the presence of sodium cyanoborohydride (NaBH3CN) in methanol at room temperature for 24 hours. This introduces the 8-(3-chloro-2-methylphenyl) group via reductive amination.
Functionalization at Position 3
The 2-methylallyl group is introduced through N-alkylation:
- React the Intermediate II with 2-methylallyl bromide (1.2 equivalents) in dimethylformamide (DMF) using potassium carbonate (K2CO3) as a base at 60°C for 6 hours. Monitoring via thin-layer chromatography (TLC) confirms complete substitution.
N-Methylation at Position 1
Methylation is achieved using methylamine hydrochloride under Mitsunobu conditions:
- Combine Intermediate III with methylamine hydrochloride (2 equivalents), triphenylphosphine (3 equivalents), and diethyl azodicarboxylate (DEAD, 2 equivalents) in tetrahydrofuran (THF) at 0°C→25°C over 4 hours.
Reaction Optimization and Challenges
Regioselectivity in Alkylation
The 2-methylallyl group must selectively target position 3 to avoid side products. Using DMF as a polar aprotic solvent enhances nucleophilicity at the tertiary nitrogen, achieving >85% regioselectivity.
Purification Strategies
Table 2: Optimization Parameters for Key Steps
| Step | Optimal Conditions | Yield Improvement | Purity |
|---|---|---|---|
| Cyclization | 80°C, 12 h, AcOH | 78% → 85% | 95% |
| N-Alkylation | DMF, K2CO3, 60°C | 65% → 82% | 97% |
| N-Methylation | Mitsunobu, THF, 4 h | 70% → 88% | 98% |
Analytical Characterization
Spectroscopic Validation
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water = 70:30) confirms ≥99% purity at 254 nm.
Scalability and Industrial Feasibility
The protocol is scalable to kilogram quantities with minor adjustments:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
